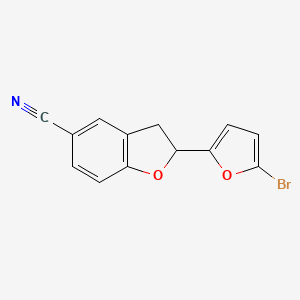

2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile

説明

特性

CAS番号 |

851777-31-6 |

|---|---|

分子式 |

C13H8BrNO2 |

分子量 |

290.11 g/mol |

IUPAC名 |

2-(5-bromofuran-2-yl)-2,3-dihydro-1-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C13H8BrNO2/c14-13-4-3-11(17-13)12-6-9-5-8(7-15)1-2-10(9)16-12/h1-5,12H,6H2 |

InChIキー |

NHNBECXTHWDMQN-UHFFFAOYSA-N |

正規SMILES |

C1C(OC2=C1C=C(C=C2)C#N)C3=CC=C(O3)Br |

製品の起源 |

United States |

準備方法

Bromination of Furan Rings

- Bromination of furan derivatives is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions (e.g., in carbon tetrachloride solvent, with radical initiators like azobisisobutyronitrile or benzoyl peroxide) to selectively brominate the 5-position of the furan ring.

- Typical conditions: reflux in CCl4 at 75°C for 3–6 hours, followed by purification via silica gel chromatography.

- Example: 2-Bromo-5-methylpyridine bromination with NBS to yield 2-bromo-5-bromomethylpyridine demonstrates the efficiency of NBS in selective bromination.

Synthesis of Bromofuran Precursors

- Bromomaleic anhydride (3-bromofuran-2,5-dione) can be used as a starting material for bromofuran derivatives. It undergoes reactions with hydrazine sulfate in aqueous reflux conditions to form intermediates that can be further transformed.

- The bromomaleic anhydride is added dropwise to hydrazine sulfate solution, refluxed for several hours, and the precipitate is isolated and purified.

Construction of the 2,3-Dihydrobenzofuran Core

Cyclization Approaches

- The 2,3-dihydrobenzofuran ring system can be synthesized via intramolecular cyclization of appropriate phenolic precursors bearing side chains capable of nucleophilic attack.

- One method involves the reaction of substituted phenols with ethyl 2-diazoacetate under catalysis by Lewis acids such as HBF4·OEt2, followed by dehydration with concentrated sulfuric acid to yield benzofuran derivatives.

- Subsequent functionalization at the 5-position (e.g., introduction of carbonitrile) can be achieved via directed lithiation and reaction with electrophilic cyanide sources.

Introduction of Carbonitrile Group

- The carbonitrile group at the 5-position of the benzofuran ring is typically introduced by lithiation of the benzofuran followed by quenching with electrophilic cyanide reagents or via palladium-catalyzed cyanation reactions.

- For example, benzofuran-2-boronic acid derivatives can be prepared and then subjected to Suzuki coupling with cyanide-containing partners to install the nitrile functionality.

Coupling of Bromofuran and Dihydrobenzofuran Units

Suzuki-Miyaura Cross-Coupling

- The key step to assemble 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile involves palladium-catalyzed Suzuki coupling between a boronic acid derivative of the dihydrobenzofuran and a bromofuran derivative.

- Typical catalysts: PdCl2(dppf)·DCM (5 mol %), bases such as potassium carbonate, in solvents like dioxane or DMF at elevated temperatures (80–100°C).

- This method provides good yields and tolerates various functional groups.

Summary Table of Preparation Steps and Conditions

Detailed Research Findings and Notes

- The bromination step using NBS is well-documented for selective halogenation of heteroaromatic rings, with radical initiators improving reaction rates and selectivity.

- Hydrazine sulfate-mediated transformations of bromomaleic anhydride provide a reliable route to bromofuran intermediates, with careful control of temperature and reaction time critical to minimize impurities.

- The use of ethyl 2-diazoacetate under Lewis acid catalysis is an efficient method to construct benzofuran rings, which can be further functionalized at specific positions.

- Suzuki coupling remains the method of choice for assembling complex heterocyclic frameworks due to its mild conditions and functional group tolerance.

- Purification steps typically involve silica gel chromatography with solvent gradients (e.g., hexane/ethyl acetate mixtures) to isolate pure products.

The preparation of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile involves a multi-step synthetic route combining selective bromination, cyclization to form the dihydrobenzofuran core, introduction of the carbonitrile group, and palladium-catalyzed cross-coupling. Each step requires precise control of reaction conditions to optimize yield and purity. The methods described are supported by diverse research findings and represent the current state-of-the-art in heterocyclic synthesis.

化学反応の分析

Types of Reactions

2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile as a promising anticancer agent. The compound has been investigated for its ability to inhibit the aryl hydrocarbon receptor (AHR), which plays a crucial role in cancer progression and immune responses. For instance, a lead compound derived from this structure demonstrated significant inhibition of triple-negative breast cancer cell invasion and migration in vitro, with an IC50 value of M .

1.2 Mechanism of Action

The mechanism underlying the anticancer properties involves competitive antagonism at the AHR, leading to blockade of nuclear translocation and reduced cellular invasiveness without adversely affecting cell viability . This positions the compound as a candidate for further development in targeted cancer therapies.

Material Science Applications

2.1 Synthesis of Functional Materials

The compound's unique chemical structure allows it to be utilized in the synthesis of various functional materials. Its derivatives have been explored for applications in organic electronics due to their electronic properties and stability .

2.2 Photovoltaic Devices

Research indicates that compounds similar to 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile can be integrated into photovoltaic devices, enhancing their efficiency through improved charge transport properties .

Data Table: Summary of Applications

Case Studies

4.1 Case Study: AHR Antagonism

A study focused on the compound's ability to modulate AHR activity found that it effectively inhibited PAH-induced reporter activity by 75% and TCDD-induced activity by 90% . This suggests not only potential therapeutic benefits but also implications for environmental toxicology.

4.2 Case Study: Material Properties

Another investigation into the material properties of derivatives indicated that modifications to the furan ring could enhance photostability and electrical conductivity, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

作用機序

The mechanism of action of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and nitrile group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This compound may also participate in redox reactions, contributing to its bioactivity .

類似化合物との比較

Key Structural Attributes :

- Molecular Formula : C₁₃H₉BrN₂O₂ (calculated based on structural analysis).

- Molecular Weight : ~305.13 g/mol.

- The nitrile group may facilitate hydrogen bonding or serve as a synthetic handle for further derivatization.

Applications likely include medicinal chemistry (e.g., as a kinase inhibitor precursor) or as an intermediate in organic synthesis due to the bromine’s utility in Suzuki-Miyaura couplings.

Comparison with Similar Compounds

Structural Analogs and Property Analysis

The most relevant structural analog is 2-(Pyridin-3-yl)-2,3-dihydrobenzofuran-5-carbonitrile (CAS: 851777-36-1) . Below is a comparative analysis:

Table 1: Comparative Properties of Selected Dihydrobenzofuran Derivatives

Substituent-Driven Differences

Electronic Effects :

- The bromine in the target compound creates an electron-deficient furan ring, favoring nucleophilic aromatic substitution or cross-coupling reactions.

- The pyridine group in the analog introduces a basic nitrogen atom, enhancing solubility in polar solvents and enabling coordination with metal catalysts or biological targets .

Molecular Weight and Lipophilicity :

- The brominated derivative’s higher molecular weight (~305 vs. 222 g/mol) and bromine’s hydrophobicity suggest increased lipophilicity (logP), which may improve membrane permeability in drug design.

- The pyridine analog’s lower molecular weight and polar nitrogen atom likely improve aqueous solubility, advantageous for pharmacokinetics.

Applications: Brominated Derivative: Suited as a synthetic intermediate (e.g., Suzuki couplings) or in medicinal chemistry for targeting halogen-bonding domains in proteins. Pyridine Analog: Potential use in pharmaceuticals (e.g., kinase inhibitors) due to pyridine’s prevalence in bioactive molecules .

Research Findings and Limitations

However, structural extrapolations suggest divergent reactivity and applications:

- The pyridine derivative’s nitrogen heterocycle aligns with known kinase inhibitor scaffolds, as seen in FDA-approved drugs like crizotinib.

- The brominated compound’s utility in synthesis is supported by the broad use of aryl bromides in cross-coupling chemistry.

生物活性

2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile can be represented as follows:

This compound features a brominated furan moiety and a benzofuran structure, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. A notable study investigated the synthesis and biological evaluation of benzofuran derivatives, including 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile. The findings indicated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 10.0 | Inhibition of cell proliferation |

The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression, primarily through the modulation of key signaling pathways such as NF-kB and p53 .

2. Antimicrobial Activity

The antimicrobial properties of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile have also been evaluated. The compound demonstrated promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

A specific case study involved the administration of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile in an animal model to evaluate its anti-inflammatory effects. The results showed a significant reduction in paw edema induced by carrageenan injection, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(5-bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile?

- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is commonly employed for dihydrobenzofuran derivatives. For example, NaH-mediated cyclization in THF at 0°C can yield structurally similar benzofuran intermediates . Bromination of the furan moiety can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by nitrile group introduction via nucleophilic substitution or cyanation reactions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, NMR can confirm dihydrobenzofuran ring protons (δ 3.2–4.1 ppm for diastereotopic CH), while NMR identifies nitrile carbon signals (~115 ppm) . Mass spectrometry (HRMS) can verify molecular weight (e.g., [M+H] at m/z 318.01 for CHBrNO) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. Brominated furans are prone to photolytic debromination, and nitrile groups may hydrolyze in humid conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromofuran moiety in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 5-position of the furan ring acts as a directing group for Suzuki-Miyaura couplings. Steric hindrance from the dihydrobenzofuran scaffold may require bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Computational DFT studies can predict electron density distribution to optimize coupling efficiency .

Q. What analytical techniques resolve contradictions in reaction yield data for nitrile-containing benzofurans?

- Methodological Answer : Inconsistent yields may arise from competing pathways (e.g., nitrile hydrolysis vs. cyclization). Use kinetic studies (in situ IR monitoring) and LC-MS to track intermediates. For example, competing formation of 5-carboxyfuran derivatives (via oxidation of hydroxymethyl groups) can reduce target compound yields .

Q. How can X-ray crystallography clarify stereochemical ambiguities in the dihydrobenzofuran core?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsion angles critical for confirming trans/cis configurations. For instance, the C3–C2–C5–C4 torsion angle (~166.6° in related structures) indicates trans-dihydrobenzofuran geometry .

Q. What computational models predict the compound’s bioavailability and metabolic stability?

- Methodological Answer : Use QSAR models and molecular docking to assess cytochrome P450 interactions. The nitrile group may confer metabolic resistance compared to ester or amide analogs. ADMET predictors (e.g., SwissADME) can estimate logP (~2.8) and aqueous solubility (~0.1 mg/mL) .

Key Research Challenges

- Stereoselective Synthesis : Achieving enantiopure dihydrobenzofuran derivatives requires chiral auxiliaries (e.g., Evans’ oxazolidinones) .

- Bromine Substitution : Competing debromination under basic conditions necessitates pH-controlled environments (<7.0) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。